2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. It has a carboxylic acid group at the 7-position and a tert-butoxycarbonyl (Boc) group at the 2-position . The Boc group is a common protecting group in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids and their derivatives can be synthesized from commercially available amino acids . The Boc group can be introduced via reaction with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, a process known as deprotection . This is a common step in peptide synthesis and other organic reactions involving Boc-protected amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding and could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, including 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, are recognized for their significant potential in therapeutic applications. Initially identified for neurotoxic effects, certain tetrahydroisoquinolines have been found to exhibit neuroprotective properties, particularly against Parkinsonism. Furthermore, these compounds have been explored for their anticancer capabilities, exemplified by the FDA's approval of trabectedin for soft tissue sarcomas. The versatility of tetrahydroisoquinolines extends to potential treatments for infectious diseases such as malaria, tuberculosis, and various viral infections. The development of novel derivatives continues to show promise for diverse therapeutic applications, including CNS disorders and metabolic diseases (Singh & Shah, 2017).
Role in Drug Synthesis
The compound's structural flexibility, evidenced by the presence of carboxylic acid and tertiary butyl groups, allows for its utility in drug synthesis. Levulinic acid, a compound related to carboxylic acid derivatives, showcases the importance of these functional groups in the synthesis of various drugs. It highlights the potential for carboxylic acid derivatives to serve as key intermediates in the development of therapeutic agents, potentially leading to cost-effective and simplified synthesis processes for medications across various disease categories (Zhang et al., 2021).
Antioxidant and Environmental Applications
Carboxylic acids, including those with structures similar to this compound, have been identified as potent antioxidants. These compounds are beneficial in pharmaceuticals, food preservation, and potentially in environmental protection by mitigating oxidative stress and damage. Their application in removing pollutants from wastewater through enzymatic and non-enzymatic methods further demonstrates their environmental significance, offering a cleaner alternative to traditional chemical treatments (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protective agent, preventing unwanted reactions with the amine during subsequent steps in the synthesis process .
Biochemical Pathways
The boc group plays a significant role in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol .
Result of Action
The primary result of the action of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is the protection of amines during organic synthesis. This allows for more complex reactions to take place without unwanted side reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWPXAXLKCQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597169 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-95-7 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.